

# A Comprehensive Technical Guide to **tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate**

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## Compound of Interest

**Compound Name:** *tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate*

**Cat. No.:** B582365

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate**, a key building block in modern medicinal chemistry. This document outlines its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its applications in drug discovery and development.

## Core Compound Information

CAS Number: 1234576-86-3[1]

**tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate** is a chiral heterocyclic compound widely utilized as a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. Its structure incorporates a pyrrolidine ring, a common scaffold in many biologically active compounds, protected with a tert-butoxycarbonyl (Boc) group, and functionalized with an iodine atom at the 3-position with a defined (R)-stereochemistry.

## Physicochemical and Safety Data

A summary of the key quantitative data for **tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate** is presented below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>16</sub> INO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	297.13 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to off-white powder or solid	Inferred from similar compounds
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	
Solubility	Soluble in common organic solvents such as methanol, chloroform, and dichloromethane.	<a href="#">[4]</a> <a href="#">[5]</a>

## Safety Information

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Precautionary Statement	Description
P261	Avoid breathing dust/fume/gas/mist/vapors/spray
P264	Wash skin thoroughly after handling
P270	Do not eat, drink or smoke when using this product
P280	Wear protective gloves/protective clothing/eye protection/face protection
P301+P310	IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician
P302+P352	IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

## Synthetic Protocol

The synthesis of **tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate** is typically achieved from its corresponding hydroxyl precursor, **tert-Butyl (3R)-3-hydroxypyrrrolidine-1-carboxylate**. The following is a detailed experimental protocol based on analogous iodination reactions.

Reaction: Conversion of an alcohol to an iodide via an Appel-type reaction.

Materials:

- **tert-Butyl (3R)-3-hydroxypyrrrolidine-1-carboxylate**
- **Triphenylphosphine (PPh<sub>3</sub>)**
- **Imidazole**
- **Iodine (I<sub>2</sub>)**

- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

**Equipment:**

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

**Procedure:**

- Reaction Setup: To a solution of tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq) and imidazole (2.0 eq).
- Iodination: Cool the reaction mixture to 0 °C using an ice bath. Add iodine (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine. The color of the solution should change from brown to colorless.
- Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure **tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate**.

## Applications in Drug Discovery and Development

**tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate** serves as a crucial building block for the introduction of the 3-pyrrolidinyl moiety in the synthesis of various pharmaceutical compounds. The iodo-substituent provides a reactive handle for nucleophilic substitution and cross-coupling reactions, allowing for the facile introduction of diverse functional groups.

This chiral intermediate is valuable in the synthesis of compounds targeting a range of biological entities, including but not limited to G-protein coupled receptors (GPCRs), enzymes, and ion channels. Its incorporation can influence the potency, selectivity, and pharmacokinetic properties of the final drug candidate. While specific drug molecules directly synthesized from this intermediate are proprietary, its structural motif is found in numerous patented compounds within therapeutic areas such as oncology, neuroscience, and infectious diseases.

## Visualized Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of **tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate** and its subsequent use as a synthetic intermediate.



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Caption: Synthetic pathway from a hydroxyl precursor to the target iodo-compound and its subsequent functionalization.

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## References

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